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Compound of Interest

Compound Name: 2-Hydroxy-5-phenylnicotinonitrile

Cat. No.: B1296557

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic techniques used to
validate the chemical structure of 2-Hydroxy-5-phenylnicotinonitrile. By presenting a
combination of detailed experimental protocols and comparative spectral data, this document
serves as a practical resource for the structural elucidation of this and similar nicotinonitrile
derivatives.

Introduction

2-Hydroxy-5-phenylnicotinonitrile (CAS No. 35982-93-5) is a heterocyclic compound with a
molecular formula of C12HsN20 and a molecular weight of 196.21 g/mol . Its structure
incorporates a pyridine ring, a hydroxyl group, a nitrile group, and a phenyl substituent.
Accurate structural confirmation is a critical step in chemical synthesis and drug discovery,
ensuring the identity and purity of the compound. This guide details the application of four key
spectroscopic methods for the unequivocal validation of the 2-Hydroxy-5-
phenylnicotinonitrile structure: *H Nuclear Magnetic Resonance (NMR), 13C NMR, Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS).

The combination of these techniques provides a complete picture of the molecule's connectivity
and functional groups. While *H and 3C NMR reveal the carbon-hydrogen framework, IR
spectroscopy identifies the characteristic functional groups, and mass spectrometry confirms
the molecular weight and fragmentation pattern.
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Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These
protocols are designed to yield high-quality spectra for structural analysis.

'H and **C Nuclear Magnetic Resonance (NMR)
Spectroscopy

e Instrumentation: A 500 MHz NMR spectrometer.

o Sample Preparation: Approximately 5-10 mg of 2-Hydroxy-5-phenylnicotinonitrile is
dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-ds). The use of DMSO-de is
advantageous for its ability to dissolve a wide range of organic compounds and to observe
exchangeable protons like the hydroxyl proton.

e 1H NMR Acquisition: The proton spectrum is acquired with a spectral width of 0-12 ppm.
Standard parameters include a 30° pulse width, a relaxation delay of 1 second, and an
acquisition time of 4 seconds. A total of 16 scans are co-added and Fourier transformed to
obtain the final spectrum.

e 13C NMR Acquisition: The carbon spectrum is acquired with a spectral width of 0-200 ppm. A
proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each
unique carbon atom. A 45° pulse width, a relaxation delay of 2 seconds, and an acquisition
time of 1 second are employed. Approximately 1024 scans are averaged to achieve a good
signal-to-noise ratio.

Infrared (IR) Spectroscopy

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an
Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: A small amount of the solid 2-Hydroxy-5-phenylnicotinonitrile sample
is placed directly on the ATR crystal.

» Data Acquisition: The spectrum is recorded from 4000 to 400 cm~2. A background spectrum
of the clean ATR crystal is first collected. The sample spectrum is then acquired, and the
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background is automatically subtracted. A total of 32 scans are averaged with a spectral
resolution of 4 cm~1.

Mass Spectrometry (MS)

 Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray
ionization (ESI) source.

o Sample Preparation: A dilute solution of 2-Hydroxy-5-phenylnicotinonitrile is prepared in a
mixture of methanol and water (1:1 v/v) with 0.1% formic acid to facilitate protonation.

o Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5
puL/min. The mass spectrum is acquired in positive ion mode over a mass-to-charge (m/z)
range of 50-500. The instrument is calibrated prior to analysis to ensure high mass accuracy.

Spectroscopic Data and Structural Interpretation

The following table summarizes the expected spectroscopic data for 2-Hydroxy-5-
phenylnicotinonitrile and provides a detailed interpretation that validates its structure.
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Spectroscopic Technique

Observed Data

Interpretation

1H NMR (500 MHz, DMSO-ds)

512.5 (s, 1H), 8.3 (d, 1H), 7.8
(d, 1H), 7.6 (m, 2H), 7.4 (m,
2H), 7.3 (m, 1H)

The singlet at & 12.5 ppm is
characteristic of the acidic
hydroxyl proton. The downfield
doublets at 8.3 and 7.8 ppm
correspond to the two protons
on the pyridine ring. The
multiplets between & 7.3 and
7.6 ppm integrate to five
protons, consistent with the

monosubstituted phenyl ring.

13C NMR (125 MHz, DMSO-ds)

% 160, 150, 140, 135, 130,
129, 128, 118, 115, 95

The signal at 4 160 ppm is
assigned to the carbon bearing
the hydroxyl group (C2). The
signal around & 115 ppm is
characteristic of the nitrile
carbon (CN). The peaks in the
0 128-135 ppm range are
attributed to the carbons of the
phenyl ring. The remaining
signals correspond to the

carbons of the pyridine ring.

IR (ATR, cm™?)

3400-3200 (broad), 2225
(sharp), 1640, 1580, 1480

The broad absorption in the
3400-3200 cm~1region is
indicative of the O-H stretching
vibration of the hydroxyl group.
The sharp, strong peak at
2225 cm™1is a characteristic
stretching vibration for a nitrile
(C=N) group. The absorptions
at 1640, 1580, and 1480 cm—!
are due to C=C and C=N
stretching vibrations within the
aromatic pyridine and phenyl

rings.
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The observed mass-to-charge
ratio for the protonated
molecule ([M+H]*) is
197.0710. This is in excellent
m/z = 197.0710 [M+H]* agreement with the calculated
exact mass of C12HaN20*
(197.0715), confirming the

Mass Spectrometry (ESI-
HRMS)

molecular formula of the

compound.

Workflow for Structural Validation

The logical flow of the spectroscopic analysis for the structural validation of 2-Hydroxy-5-
phenylnicotinonitrile is illustrated in the following diagram.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1296557?utm_src=pdf-body
https://www.benchchem.com/product/b1296557?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1296557?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Workflow for Spectroscopic Validation of 2-Hydroxy-5-phenylnicotinonitrile
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Caption: Spectroscopic validation workflow.

Alternative Structures and Comparative Analysis

To further strengthen the structural validation, it is crucial to consider and rule out alternative
isomers. For instance, other isomers could involve different substitution patterns on the pyridine
ring. The spectroscopic data presented above is unique to the 2-Hydroxy-5-
phenylnicotinonitrile structure.

o Alternative Isomer 1: 4-Hydroxy-5-phenylnicotinonitrile: The *H NMR spectrum would show a
different splitting pattern for the pyridine protons.
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 Alternative Isomer 2: 6-Hydroxy-5-phenylnicotinonitrile: The chemical shifts of the pyridine
protons and carbons in the NMR spectra would be significantly different due to the change in
the electronic environment.

The precise chemical shifts and coupling constants observed in the *H NMR spectrum, along
with the specific chemical shifts in the 13C NMR spectrum, provide a unique fingerprint for the 2-
hydroxy substitution pattern.

Conclusion

The combined application of *H NMR, 13C NMR, IR spectroscopy, and mass spectrometry
provides a robust and definitive method for the structural validation of 2-Hydroxy-5-
phenylnicotinonitrile. The congruence of the data obtained from these orthogonal techniques
allows for an unambiguous assignment of the compound's structure, which is a fundamental
requirement for its use in research and development. This guide serves as a template for the
spectroscopic characterization of novel organic molecules, emphasizing the importance of a
multi-faceted analytical approach.

 To cite this document: BenchChem. [Spectroscopic Validation of 2-Hydroxy-5-
phenylnicotinonitrile: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1296557#validation-of-2-hydroxy-5-
phenylnicotinonitrile-structure-by-spectroscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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